7-(4-chlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one
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Overview
Description
Triazolo-triazine derivatives are a class of compounds that have been studied for various applications, including as energetic materials and as inhibitors in cancer treatment . They are characterized by a fused ring structure containing multiple nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of substituted tetrazines or fused ring systems . For example, one method involves the reaction of monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused ring system containing multiple nitrogen atoms . The exact structure would depend on the specific substituents attached to the ring.Chemical Reactions Analysis
The chemical reactions involving these compounds can vary widely depending on the specific substituents present. Some derivatives have been synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. Some derivatives exhibit excellent insensitivity toward external stimuli and good detonation performance, suggesting potential use as energetic materials .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
11-(4-chlorophenyl)-4-ethyl-2,3,5,7,8,11-hexazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN6O/c1-2-12-17-15-19-18-13-11(22(15)20-12)7-8-21(14(13)23)10-5-3-9(16)4-6-10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHQRLWQHUZPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C3=C(C(=O)N(C=C3)C4=CC=C(C=C4)Cl)N=NC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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